2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide
Overview
Description
2-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)acetohydrazide is an organic compound with the molecular formula C14H17N3O It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide typically involves the reaction of 1,2,3,4-tetrahydro-9H-carbazole with acetic hydrazide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen functionalities, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a butyrylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-carbazole: The parent compound, which lacks the acetohydrazide group.
Carbazole-9-acetic acid: A derivative with an acetic acid group instead of acetohydrazide.
9H-Carbazole: The fully aromatic form of the compound without the tetrahydro structure.
Uniqueness
2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit butyrylcholinesterase with high selectivity sets it apart from other carbazole derivatives .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-16-14(18)9-17-12-7-3-1-5-10(12)11-6-2-4-8-13(11)17/h1,3,5,7H,2,4,6,8-9,15H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEDHSYNWLUQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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